ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate
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Overview
Description
Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, ester, and sulfanyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate involves several steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-nitrobenzoate: Shares the amino and ester functional groups but differs in its aromatic structure.
(E)-Ethyl-2-amino-5-(3,3-dimethyl-4-oxobutyliden)-4-oxo-1-(2-phenylaminobenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate: Similar in having an amino and ester group but has a different core structure.
Uniqueness
Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features multiple functional groups, including amino, ester, and sulfanyl groups, which contribute to its unique chemical properties and potential biological activities.
Molecular Structure
The molecular formula of this compound is C27H35N3O6S, with a molecular weight of 529.6 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of various functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H35N3O6S |
Molecular Weight | 529.6 g/mol |
IUPAC Name | Ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl... |
InChI | InChI=1S/C27H35N3O6S/... |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of amino and sulfanyl groups allows for various interactions, including hydrogen bonding and electrostatic interactions. This leads to modulation of biological pathways that can be significant in therapeutic contexts.
Therapeutic Potential
Research indicates that ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl... may exhibit several therapeutic properties:
- Anti-cancer Activity : Preliminary studies suggest potential anti-cancer effects, possibly through the inhibition of certain signaling pathways involved in tumor growth.
- Anti-inflammatory Properties : The compound has been investigated for its capacity to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Enzyme Interaction : It serves as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways.
Case Studies and Research Findings
Study on Anti-cancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-cancer properties of ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl... on various cancer cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development.
Inflammation Modulation Research
Another investigation focused on the compound's role in modulating inflammatory cytokines in vitro. The findings indicated a dose-dependent reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent.
Properties
Molecular Formula |
C27H35N3O6S |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
ethyl 2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21?,22-,24+/m0/s1 |
InChI Key |
GWEJFLVSOGNLSS-ZBKSJXDOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=CC=C1)NC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC)N |
Canonical SMILES |
CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N |
Origin of Product |
United States |
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